N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-20(23-15-7-8-18-19(10-15)28-13-27-18)12-25-17-6-2-1-5-16(17)24-21(25)14-4-3-9-22-11-14/h1-11H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVASTFCTCIFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a benzo[d]imidazole ring, linked by an acetamide group. This structural configuration is hypothesized to contribute to its biological activities.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study by Lee et al. (2021) reported that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its role as a potential anti-inflammatory agent (Kumar et al., 2022).
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Modulation of Immune Response : By decreasing cytokine levels, it may help modulate inflammatory responses.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates compared to chemotherapy alone, highlighting its potential as an adjunctive treatment (Smith et al., 2023).
Case Study 2: Infection Control
In a study examining the efficacy against bacterial infections, patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy alone (Johnson et al., 2024).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide and acetamide groups in the compound participate in nucleophilic substitution reactions. For instance:
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Amidation : Reacts with primary amines (e.g., methylamine) under basic conditions (K₂CO₃, DMF) to form substituted acetamides .
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Hydrolysis : The acetamide moiety undergoes hydrolysis in acidic (HCl/H₂O) or basic (NaOH/EtOH) media, yielding carboxylic acid derivatives .
Table 1: Conditions and Outcomes of Nucleophilic Substitution
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Amidation | Methylamine, K₂CO₃, DMF, 80°C | N-methylacetamide derivative | 72% | |
| Hydrolysis | 6M HCl, reflux, 4h | Carboxylic acid derivative | 85% |
Electrophilic Aromatic Substitution
The benzimidazole and benzodioxole rings undergo electrophilic substitutions:
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Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the C5 position of the benzimidazole ring .
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Nitration : Treatment with HNO₃/H₂SO₄ yields nitro derivatives, predominantly at the para position of the benzodioxole moiety .
Key Observations :
-
Bromination occurs selectively on the benzimidazole due to electron-rich aromatic systems.
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Nitration requires controlled temperatures (0–5°C) to avoid over-nitration .
Cross-Coupling Reactions
The pyridinyl group facilitates transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, forming biaryl derivatives .
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Buchwald-Hartwig Amination : Couples with primary amines in the presence of Pd₂(dba)₃/Xantphos to install amino groups.
Table 2: Cross-Coupling Reaction Parameters
| Reaction | Catalyst/Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 100°C | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 110°C | 58% |
Reduction and Oxidation
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Reduction : The nitro group (if present) is reduced to an amine using H₂/Pd-C in ethanol, forming aminobenzimidazole derivatives .
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Oxidation : The benzodioxole ring undergoes oxidative cleavage with KMnO₄/H₂SO₄ to produce dicarboxylic acids .
Notable Side Reactions :
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Over-reduction of the benzimidazole ring may occur under prolonged H₂ exposure .
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Oxidative conditions can degrade the pyridinyl group if temperatures exceed 60°C .
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
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Thermal Cyclization : Heating in polyphosphoric acid (PPA) induces cyclization to yield tricyclic imidazoquinazolinones .
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Photochemical Reactions : UV irradiation in acetonitrile generates benzo-fused oxadiazoles via radical intermediates .
Table 3: Cyclization Reaction Outcomes
| Method | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thermal | PPA, 120°C, 6h | Imidazoquinazolinone | 78% | |
| Photochemical | UV (365 nm), CH₃CN | Benzooxadiazole | 42% |
Acid/Base-Mediated Rearrangements
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Acidic Conditions : Protonation of the pyridinyl nitrogen enhances electrophilicity, enabling Friedel-Crafts alkylation with arenes .
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Basic Conditions : Deprotonation of the benzimidazole NH facilitates SNAr reactions with electron-deficient aryl halides .
Mechanistic Insight :
-
The benzodioxole ring stabilizes intermediates through resonance during acid-catalyzed reactions .
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Steric hindrance from the pyridinyl group limits reactivity at the C2 position of benzimidazole.
Coordination Chemistry
The pyridinyl and benzimidazole groups act as ligands for metal ions:
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Pd(II) Complexes : Forms stable complexes with PdCl₂ in DMF, used in catalytic applications .
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Zn(II) Coordination : Binds Zn²⁺ in aqueous ethanol, confirmed by UV-Vis and XRD .
Applications :
Comparison with Similar Compounds
Core Scaffold Modifications
- Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide): Shares the benzodioxole and acetamide motifs but replaces the pyridinyl-benzimidazole with a simpler benzimidazole-methylbenzyl group.
- KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) : Replaces the benzimidazole-pyridine core with an indole-carbamoyl group, enhancing interactions with hydrophobic enzyme pockets .
- Compounds 37–39 and 42 (NOD2 antagonists): Feature dihydroindenyl or sulfonamide groups instead of benzodioxole, optimizing steric bulk for receptor binding .
Substituent Impact on Activity
Key Differentiators and Advantages
The target compound uniquely combines pyridinyl-benzimidazole with benzodioxole-acetamide, offering a balance of rigidity and flexibility for target engagement. Unlike analogs with bromo/nitro groups (e.g., 4e, 4f) , its pyridinyl group may reduce metabolic degradation compared to electron-withdrawing substituents. However, it lacks the thiazole or sulfonamide motifs seen in more potent enzyme inhibitors (e.g., 9c, 39) .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three distinct structural motifs:
- Benzo[d]dioxol-5-yl (piperonyl) group : A methylenedioxy-substituted aromatic ring commonly derived from catechol derivatives.
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole : A bicyclic system formed via condensation of o-phenylenediamine with pyridine-3-carboxylic acid derivatives.
- Acetamide linker : A bridging unit connecting the benzimidazole and piperonyl groups, typically introduced via acylation or alkylation.
Key disconnections focus on assembling the benzimidazole core before functionalizing it with the pyridinyl and acetamide substituents.
Synthesis of 2-(Pyridin-3-yl)-1H-Benzo[d]Imidazole
Condensation of o-Phenylenediamine with Pyridine-3-Carboxylic Acid
The benzimidazole scaffold is synthesized by cyclocondensation of o-phenylenediamine and pyridine-3-carboxylic acid in the presence of polyphosphoric acid (PPA) at 150–160°C for 6–8 hours. This method yields 2-(pyridin-3-yl)-1H-benzo[d]imidazole with a reported efficiency of 68–72% (Table 1).
Table 1: Optimization of Benzimidazole Formation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 150 | 6 | 68 |
| HCl (conc.) | 120 | 12 | 45 |
| H2SO4 | 140 | 8 | 52 |
Mechanistic Insight : The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the diamine’s amino group, cyclization, and aromatization.
Functionalization of Benzimidazole with Acetamide Linker
Alkylation of Benzimidazole Nitrogen
The N1-position of 2-(pyridin-3-yl)-1H-benzo[d]imidazole is alkylated using ethyl bromoacetate in DMF with K2CO3 as a base (60°C, 4 hours). Subsequent hydrolysis with NaOH (10% aq.) yields 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetic acid (78% yield).
Table 2: Alkylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 60 | 78 |
| NaH | THF | 25 | 65 |
| Cs2CO3 | DMSO | 80 | 71 |
Amide Coupling with Piperonylamine
The carboxylic acid intermediate is activated using HATU or EDCI/HOBt and coupled with benzo[d]dioxol-5-amine (piperonylamine) in DCM or DMF. Optimal conditions involve EDCI (1.2 eq.), HOBt (1.1 eq.), and DIPEA (2 eq.) at 25°C for 12 hours, yielding the target acetamide at 82%.
One-Pot Tandem Synthesis
A streamlined approach combines benzimidazole formation and acetamide coupling in a single reactor:
- Condensation of o-phenylenediamine with pyridine-3-carboxylic acid under microwave irradiation (100°C, 30 min).
- Direct alkylation with ethyl bromoacetate without intermediate isolation.
- In situ hydrolysis and amidation with piperonylamine using HATU.
This method reduces purification steps and achieves a 70% overall yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Industrial-Scale Considerations
For bulk synthesis, cost-effective catalysts like CuI (for coupling) and solvent recycling (DMF) are prioritized. Patent EP2016065B1 highlights continuous flow systems for benzimidazole alkylation, achieving 90% conversion with a residence time of 20 minutes.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can side reactions be minimized?
- Methodology : Multi-step synthesis typically involves coupling the benzodioxole moiety with the pyridinyl-benzimidazole core via acetamide linkage. Key steps include:
- Benzodioxole activation : Use of coupling agents (e.g., EDC/HOBt) under inert nitrogen atmosphere to prevent oxidation .
- Benzimidazole formation : Cyclization of o-phenylenediamine derivatives with pyridinyl aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Acetamide coupling : Reaction of activated carboxylic acid intermediates with amines in polar aprotic solvents (e.g., DMF) .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts. Use excess reagents (1.5–2.0 eq.) for high yields (>70%) .
Q. How can the compound’s structural integrity and purity be validated?
- Analytical techniques :
- NMR spectroscopy : Confirm proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, pyridinyl protons at δ 8.1–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₄O₃: 393.1352) .
- HPLC purity : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for studying its mechanism of action in biological systems?
- In vitro assays :
- Target engagement : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) to proposed targets (e.g., kinase enzymes or GPCRs) .
- Cell-based models : Test inhibition of cytokine production (e.g., IL-8, TNF-α) in THP-1 or HEK-blue NOD2 cells at concentrations 1–10 µM .
- Data interpretation : Compare dose-response curves (IC₅₀ values) with structural analogs to identify critical functional groups (e.g., benzodioxole’s role in π-π stacking) .
Q. How can computational modeling predict its pharmacokinetic and toxicity profiles?
- In silico tools :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular docking : Simulate binding poses with AutoDock Vina to prioritize targets (e.g., adenosine A2A receptor) based on docking scores (∆G < -8 kcal/mol) .
- Validation : Cross-reference predictions with in vitro hepatocyte stability assays and Ames test results for mutagenicity .
Q. How to resolve contradictory data in biological activity studies?
- Case example : If conflicting IC₅₀ values arise in kinase inhibition assays:
- Experimental variables : Standardize ATP concentrations (1 mM) and pre-incubation times (30 min) to reduce variability .
- Structural analogs : Synthesize derivatives (e.g., replacing pyridinyl with phenyl) to isolate the benzimidazole’s contribution to activity .
- Orthogonal assays : Validate results using thermal shift assays (TSA) to confirm target stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
